molecular formula C19H23N3O5S B2708607 N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251685-18-3

N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2708607
CAS RN: 1251685-18-3
M. Wt: 405.47
InChI Key: LEVOHNSVKOUSAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the types of reactions used, the reagents and conditions required, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details of the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, and stability. It can also include spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Pharmacological Characterization of KOR Antagonists

A study on a κ-opioid receptor (KOR) antagonist, PF-04455242, demonstrated high affinity and selectivity for KORs across various species. This antagonist showed potential in treating depression and addiction disorders through its pharmacological properties, including blocking KOR and MOR agonist-induced analgesia and demonstrating antidepressant-like efficacy in various assays. This research suggests that similar compounds, including N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, could have applications in neuropsychiatric disorder treatment through KOR antagonism (Grimwood et al., 2011).

Interaction with DNA and Proteins

Another study focused on the synthesis of paracetamol derivatives and their interaction with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). These compounds showed the ability to intercalate with DNA and strongly bind to proteins, indicating potential applications in molecular biology and drug design for targeting specific DNA sequences or protein structures (Raj, 2020).

Antifungal Agents

Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives highlighted their broad-spectrum antifungal properties against Candida and Aspergillus species. The study underlines the importance of structural modifications to improve plasmatic stability while maintaining antifungal efficacy, pointing towards applications in developing new antifungal agents (Bardiot et al., 2015).

Corrosion Inhibition

N-[morpholin-4-yl(phenyl)methyl]acetamide demonstrated effective corrosion inhibition on mild steel in hydrochloric acid, suggesting applications in materials science and engineering for protecting metal surfaces in acidic environments. The study detailed the adsorption behavior and efficiency of this compound, highlighting its potential as a corrosion inhibitor (Nasser & Sathiq, 2016).

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves assessing the potential risks associated with the compound. It can include toxicity data, handling precautions, and disposal guidelines .

properties

IUPAC Name

N-methyl-N-(3-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-15-4-3-5-16(12-15)20(2)19(24)14-21-13-17(6-7-18(21)23)28(25,26)22-8-10-27-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVOHNSVKOUSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

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